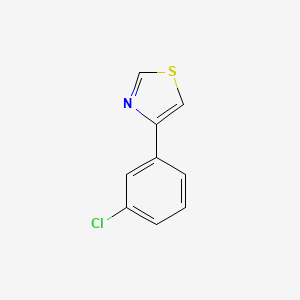

4-(3-Chlorophenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPWVAITWYKXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: The Pharmacophore Potential of 4-(3-Chlorophenyl)-1,3-thiazole

[1]

Executive Summary

The compound 4-(3-Chlorophenyl)-1,3-thiazole represents a privileged scaffold in medicinal chemistry.[1] It combines the bioisosteric properties of the thiazole ring—mimicking peptide bonds and pyridine rings—with the lipophilic, metabolically stable 3-chlorophenyl moiety. This guide provides a rigorous analysis of its structural electronics, synthetic pathways, and biological utility. Unlike generic overviews, this document focuses on the specific meta-chloro isomer, a critical variation that often offers superior metabolic stability and selectivity profiles compared to its para-substituted counterparts due to the prevention of rapid oxidative metabolism at the para-position.

Structural Analysis & Physicochemical Profile

Electronic Architecture

The molecule consists of a 1,3-thiazole ring attached at the C4 position to a benzene ring bearing a chlorine atom at the meta (3) position.

-

Thiazole Ring: The thiazole system is π-excessive but the nitrogen atom (N3) exerts an inductive electron-withdrawing effect.[1] The sulfur atom acts as a weak electron donor via resonance but a strong acceptor via induction. This creates a dipole that facilitates hydrogen bonding interactions with receptor pockets (e.g., kinase ATP-binding sites).[1]

-

3-Chlorophenyl Substituent: The chlorine atom at the meta position is electron-withdrawing (

).[1] Unlike para-substitution, which allows for resonance donation into the ring, the meta-position relies primarily on inductive withdrawal.[1] This deactivates the phenyl ring, making it resistant to oxidative metabolism (e.g., by CYP450 enzymes) while increasing overall lipophilicity (LogP).

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | C₉H₆ClNS | Core scaffold identity |

| Molecular Weight | 195.67 g/mol | Fragment-based drug discovery (FBDD) compliant |

| cLogP | 3.2 - 3.4 | High membrane permeability; potential BBB penetration |

| TPSA | ~13 Ų | Excellent oral bioavailability (Rule of 5 compliant) |

| H-Bond Acceptors | 1 (Thiazole N) | Critical for active site binding (e.g., Hinge region) |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding |

Synthetic Pathways[2][3][4][5]

To access 4-(3-Chlorophenyl)-1,3-thiazole with high purity, two primary strategies are employed: the Classical Hantzsch Condensation (best for 2-amino derivatives) and the Modern Suzuki-Miyaura Coupling (best for the core scaffold).[1]

Pathway Logic Visualization

The following diagram illustrates the decision logic for selecting a synthetic route based on the desired final substitution pattern.

Caption: Decision tree for synthetic route selection based on target functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(3-Chlorophenyl)-1,3-thiazole (Core Scaffold). Rationale: This method avoids the handling of unstable thioformamide (required for Hantzsch synthesis of the unsubstituted core) and allows for late-stage diversification.

Reagents & Materials

-

Substrate A: 4-Bromo-1,3-thiazole (1.0 eq)[1]

-

Substrate B: (3-Chlorophenyl)boronic acid (1.1 eq)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

-

Solvent: Toluene:Ethanol (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Inert gas is critical to prevent Pd oxidation)

Step-by-Step Methodology

-

Degassing: In a round-bottom flask, combine Toluene and Ethanol. Sparge with Argon for 15 minutes to remove dissolved oxygen.[1]

-

Assembly: Add 4-Bromo-1,3-thiazole and (3-Chlorophenyl)boronic acid to the solvent mixture.

-

Catalyst Addition: Add Pd(PPh₃)₄ rapidly under a counter-flow of Argon.

-

Base Activation: Add the degassed 2M Na₂CO₃ solution.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product should appear as a UV-active spot with a higher Rf than the boronic acid.[1]

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria (Self-Validating)

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic thiazole protons. The C2-H proton is highly deshielded, typically appearing as a singlet around δ 8.8–9.0 ppm .[1] The C5-H proton appears as a doublet or singlet around δ 7.5–7.7 ppm .[1]

-

Mass Spectrometry: ESI+ m/z calculated for [M+H]⁺ = 196.0; observe characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

Biological Relevance & Applications[2][6][7][8][9][10][11]

Pharmacological Significance

The 4-(3-chlorophenyl)-1,3-thiazole scaffold is a bioisostere for biaryl systems found in numerous FDA-approved drugs.[1]

-

Kinase Inhibition: The thiazole nitrogen (N3) can accept a hydrogen bond from the "hinge region" amino acids (e.g., Met, Leu) in kinase ATP-binding pockets. The 3-chlorophenyl group occupies the hydrophobic "back pocket" (Gatekeeper region), where the meta-Cl provides a specific steric fit that can improve selectivity against off-target kinases [1].[1]

-

Antifungal Activity: Derivatives of this scaffold inhibit sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. The chlorophenyl group mimics the interactions of fluconazole's halogenated rings [2].

-

Adenosine Receptor Antagonists: This scaffold is utilized in the design of A2A receptor antagonists for Parkinson's disease treatment, where the thiazole core acts as a spacer ensuring correct orientation of the aryl pharmacophores [3].

Mechanism of Action Diagram (Kinase Binding)

The following diagram models the hypothetical binding interaction of the scaffold within a generic kinase hinge region.

Caption: Schematic of 4-(3-chlorophenyl)thiazole binding interactions within a kinase active site.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry. Link (Context: Thiazole scaffolds in kinase inhibitors).

-

Parrino, B., et al. (2021). Synthesis of 1,3-Thiazole Derivatives. ResearchGate / Review. Link (Context: Synthetic methodologies and general biological activity).

-

Chimenti, F., et al. (2009). Synthesis and biological activity of novel 4-thiazolyl-hydrazine derivatives as antimicrobial agents.[1][2] Journal of Heterocyclic Chemistry. (Context: Antimicrobial properties of thiazole-4-aryl derivatives).

-

PubChem Database. (2023). Compound Summary for 4-(3-Chlorophenyl)-1,3-thiazole derivatives. Link

The 4-(3-Chlorophenyl)-1,3-thiazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold. This technical guide delves into the specific role of the 4-(3-chlorophenyl)-1,3-thiazole moiety as a pharmacophore, a critical substructure responsible for a drug's biological activity. We will explore its significance across diverse therapeutic areas, dissect its structure-activity relationships, and provide insights into its synthesis and mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to guide future discovery efforts.

The Thiazole Nucleus: A Foundation of Therapeutic Versatility

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of therapeutic agents.[2] Its prevalence stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to form hydrogen bonds, halogen bonds, and pi-stacking interactions with biological targets.[3] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] FDA-approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib feature a thiazole core, underscoring its clinical significance.[3]

The Emergence of the 4-(3-Chlorophenyl)-1,3-thiazole Pharmacophore

Within the broader family of thiazole-containing compounds, the 4-(3-chlorophenyl)-1,3-thiazole scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics. The strategic placement of a 3-chlorophenyl group at the 4-position of the thiazole ring appears to confer advantageous properties, influencing the molecule's overall conformation, electronic distribution, and interaction with specific biological targets. The chlorine atom, through its electron-withdrawing nature and potential for halogen bonding, often plays a crucial role in enhancing binding affinity and modulating pharmacokinetic properties.

Therapeutic Applications: A Multi-pronged Approach

The versatility of the 4-(3-chlorophenyl)-1,3-thiazole pharmacophore is evident in its application across a range of disease models.

-

Oncology: Derivatives incorporating this scaffold have shown significant promise as anticancer agents.[3] They have been investigated as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6][7] For instance, certain compounds have demonstrated potent activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8] The cytotoxic effects of these compounds have been observed in various cancer cell lines, including breast, lung, and liver cancer.[8][9]

-

Neurodegenerative Diseases: The 4-(3-chlorophenyl)-1,3-thiazole core has also been explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4] Researchers have synthesized derivatives that exhibit inhibitory activity against key enzymes implicated in these conditions, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[10][11] By modulating the levels of neurotransmitters, these compounds aim to alleviate the cognitive and motor deficits associated with neurodegeneration.[12]

-

Infectious Diseases: The antimicrobial potential of this pharmacophore has also been investigated.[13] Thiazole derivatives have a long history as antimicrobial agents, and the 4-(3-chlorophenyl)-1,3-thiazole scaffold continues this legacy with demonstrated activity against various bacterial and fungal strains.[14] Furthermore, some derivatives have shown promise as leishmanicidal and trypanocidal agents.[15]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of compounds containing the 4-(3-chlorophenyl)-1,3-thiazole core is highly dependent on the nature and position of substituents on both the thiazole and phenyl rings. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds.

-

Substituents on the Thiazole Ring: The 2-position of the thiazole ring is a common site for modification. The introduction of various functional groups, such as hydrazones, amides, and sulfonamides, can significantly impact the compound's biological profile.[8][16][17] For example, the presence of a hydrazinyl group at the 2-position has been shown to be crucial for the anti-breast cancer activity of some derivatives.[8]

-

Substituents on the Phenyl Ring: While the 3-chloro substitution is a defining feature of this pharmacophore, further modifications to the phenyl ring can fine-tune the compound's activity. The addition of other electron-donating or electron-withdrawing groups can influence the molecule's electronic properties and its ability to interact with the target protein.

The following diagram illustrates the key pharmacophoric features and common points of modification for the 4-(3-chlorophenyl)-1,3-thiazole scaffold.

Caption: Key pharmacophoric features of the 4-(3-chlorophenyl)-1,3-thiazole scaffold.

Synthetic Strategies: Building the Core

The synthesis of 4-(3-chlorophenyl)-1,3-thiazole derivatives typically follows established methods for thiazole ring formation, with the Hantzsch thiazole synthesis being a cornerstone approach.[2] This versatile reaction involves the condensation of an α-haloketone with a thioamide.

General Synthetic Workflow

The following diagram outlines a general and widely adopted synthetic route to access 4-(3-chlorophenyl)-1,3-thiazole derivatives.

Caption: Generalized synthetic workflow for 4-(3-chlorophenyl)-1,3-thiazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-Hydrazinyl-4-(3-chlorophenyl)-1,3-thiazole

This protocol is a representative example for the synthesis of a key intermediate.

Step 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone

-

Dissolve 3-chloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath.

-

Add bromine (1 equivalent) dropwise with constant stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-haloketone.

Step 2: Synthesis of 2-Amino-4-(3-chlorophenyl)-1,3-thiazole

-

Dissolve the 2-bromo-1-(3-chlorophenyl)ethanone (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize with a base (e.g., ammonia solution) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-amino-4-(3-chlorophenyl)-1,3-thiazole.

Step 3: Synthesis of 2-Hydrazinyl-4-(3-chlorophenyl)-1,3-thiazole

-

Suspend 2-amino-4-(3-chlorophenyl)-1,3-thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of stannous chloride dihydrate (4 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Add the diazonium salt solution slowly to the stannous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Basify the mixture with a strong base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to obtain the 2-hydrazinyl-4-(3-chlorophenyl)-1,3-thiazole.

Mechanism of Action: A Molecular Perspective

The 4-(3-chlorophenyl)-1,3-thiazole scaffold exerts its biological effects by interacting with specific residues within the active or allosteric sites of target proteins. The precise mechanism of action varies depending on the specific derivative and its biological target.

Kinase Inhibition

In the context of kinase inhibition, the thiazole ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The 3-chlorophenyl group can then occupy a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond with a backbone carbonyl oxygen, thereby enhancing binding affinity.

The following diagram illustrates a hypothetical binding mode of a 4-(3-chlorophenyl)-1,3-thiazole derivative within a kinase active site.

Caption: Hypothetical binding mode of a 4-(3-chlorophenyl)-1,3-thiazole kinase inhibitor.

Enzyme Inhibition (AChE, MAO)

For enzymes like acetylcholinesterase and monoamine oxidase, derivatives of the 4-(3-chlorophenyl)-1,3-thiazole scaffold can act as competitive or non-competitive inhibitors. The thiazole and chlorophenyl moieties can interact with key amino acid residues in the active site or peripheral anionic site of AChE, preventing the binding of acetylcholine.[18] In the case of MAO, these compounds can occupy the substrate-binding cavity, blocking the access of monoamine neurotransmitters.[10]

Future Directions and Conclusion

The 4-(3-chlorophenyl)-1,3-thiazole pharmacophore continues to be a highly valuable scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability and the rich SAR data available provide a solid foundation for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

Multi-target drug design: Creating single molecules that can modulate multiple targets involved in a complex disease, such as both kinase and protein-protein interactions in cancer, or both cholinesterase and MAO in Alzheimer's disease.[19]

-

Fragment-based drug discovery: Utilizing the 4-(3-chlorophenyl)-1,3-thiazole core as a starting fragment and growing it to optimize interactions with the target protein.[5]

-

Exploration of new therapeutic areas: Investigating the potential of this pharmacophore against a wider range of diseases, including viral infections and inflammatory disorders.[16]

References

-

Dawbaa, S., Nuha, D., Evren, A. E., Sağlik, B. N., & Yurttaş, L. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219. [Link]

-

Dawbaa, S., Nuha, D., Evren, A. E., Sağlik, B. N., & Yurttaş, L. (2026). Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico. ResearchGate. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

-

Al-Ostath, A., Al-Qaisi, Z. A., El-Awady, R., & El-Faham, A. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4949. [Link]

-

El-Masry, A. H., Abdel-Aziem, A., & El-Gohary, N. S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 589. [Link]

-

da Cruz Filho, I. J., de Oliveira, J. F., de Oliveira, A. C., & de Almeida, L. R. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1), e20220538. [Link]

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Bhadury, P. S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

Singh, P., & Kumar, A. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Russian Journal of General Chemistry, 93(12), 3045-3062. [Link]

-

Kumar, A., Kumar, R., & Singh, P. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 23. [Link]

-

Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2549-2559. [Link]

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Bhadury, P. S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. [Link]

-

El-Masry, A. H., Abdel-Aziem, A., & El-Gohary, N. S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1-20. [Link]

-

Fassihi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 6-35. [Link]

-

Uddin, M. S., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(4), 1-25. [Link]

-

Sharma, A., Kumar, V., & Singh, R. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry. [Link]

-

Navrátilová, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15027-15042. [Link]

-

Saini, H., Mehra, A., & Mittal, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 2021-2042. [Link]

-

ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. [Link]

-

Pérez-Areales, F. J., et al. (2025). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules, 30(11), 1-25. [Link]

-

Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25, 267-279. [Link]

-

Abdelhafez, E. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

-

Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6825. [Link]

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides | MDPI [mdpi.com]

- 18. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Step-by-Step Synthesis of 4-(3-Chlorophenyl)-1,3-thiazole via Modified Hantzsch Reaction

Abstract & Scope

This application note details the robust synthesis of 4-(3-chlorophenyl)-1,3-thiazole , a critical pharmacophore found in TRPV1 antagonists and antimicrobial agents. While the classic Hantzsch synthesis typically yields 2-aminothiazoles (using thiourea) or 2-methylthiazoles (using thioacetamide), the synthesis of the 2-unsubstituted analog requires a specific strategic approach.

This guide presents a Two-Step Protocol favored in medicinal chemistry for its reliability and scalability:

-

Hantzsch Condensation: Formation of the 2-amino-4-(3-chlorophenyl)thiazole intermediate using thiourea.

-

Deamination (Dediazoniation): Removal of the amino group via a Sandmeyer-type reduction to yield the final target.

This method avoids the use of unstable thioformamide gas, utilizing instead shelf-stable solid reagents to ensure high reproducibility.

Synthetic Workflow & Mechanism

Reaction Pathway

The synthesis proceeds through the condensation of an

Figure 1: Synthetic workflow from

Experimental Protocols

Materials & Reagents Table

| Reagent | CAS No. | Equiv.[1][2] | Role |

| 2-Bromo-1-(3-chlorophenyl)ethan-1-one | 41011-01-2 | 1.0 | Substrate (Electrophile) |

| Thiourea | 62-56-6 | 1.1 | Dinucleophile |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Sodium Nitrite ( | 7632-00-0 | 1.5 | Diazotizing Agent |

| Hypophosphorous Acid ( | 6303-21-5 | 5.0 | Reducing Agent |

Step 1: Hantzsch Condensation

Objective: Synthesis of 2-amino-4-(3-chlorophenyl)thiazole hydrobromide.

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(3-chlorophenyl)ethan-1-one (5.0 mmol, 1.17 g) in absolute ethanol (20 mL).

-

Addition: Add thiourea (5.5 mmol, 0.42 g) in one portion.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Observation: The solution will initially be clear and may turn slightly yellow. A white precipitate (the HBr salt) often forms as the reaction progresses.

-

-

Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The starting bromoketone (

) should be consumed, and a baseline spot (amine salt) will appear. -

Workup (Free Base Isolation):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~5 mL under reduced pressure.

-

Pour the residue into saturated aqueous

(50 mL) to neutralize the HBr salt. Stir for 15 minutes until gas evolution ceases. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot ethanol/water if necessary, though the crude is typically >95% pure.

Mechanistic Insight:

The sulfur atom of thiourea acts as a nucleophile, attacking the

Step 2: Deamination (Reductive Dediazoniation)

Objective: Removal of the C2-amino group to yield 4-(3-chlorophenyl)-1,3-thiazole.

Protocol:

-

Solubilization: In a 50 mL beaker, suspend the 2-amino-4-(3-chlorophenyl)thiazole (3.0 mmol, 0.63 g) obtained in Step 1 in Hypophosphorous acid (50% wt. aq. solution, 15 mL).

-

Cooling: Cool the suspension to 0–5°C using an ice/salt bath.

-

Diazotization: Dropwise add a solution of Sodium Nitrite (4.5 mmol, 0.31 g) in water (2 mL) over 10 minutes.

-

Critical Control Point: Maintain temperature <5°C to prevent decomposition of the unstable diazonium intermediate.

-

Observation: Evolution of nitrogen gas (

) will occur as the reaction proceeds.

-

-

Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours (or overnight).

-

Workup:

-

Neutralize the acidic mixture carefully with 4M NaOH (exothermic!) to pH ~8.

-

Extract with Diethyl Ether or DCM (

mL). -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Why this works: The amino group is converted to a diazonium salt (

Mechanistic Visualization

The Hantzsch synthesis involves a cascade of nucleophilic attacks. Understanding this pathway aids in troubleshooting low yields (often due to moisture in the cyclization step).

Figure 2: Mechanistic cascade of the Hantzsch Thiazole Synthesis.

Analytical Data & Validation

| Parameter | 2-Amino Intermediate | Final Target (4-(3-Cl-Ph)-thiazole) |

| Appearance | Off-white to yellow solid | Pale yellow oil or low-melting solid |

| Melting Point | 165–168°C | 42–45°C |

| Key IR Bands | 3400, 3280 cm | Absence of NH stretches; 3100 cm |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the

-bromoketone is fresh. These degrade (turn black/purple) over time, releasing HBr which can inhibit the reaction. Recrystallize the starting material if dark. -

Incomplete Deamination: If the diazonium salt forms but doesn't reduce, ensure the

is fresh. Alternatively, use t-Butyl Nitrite in THF at reflux for a non-aqueous deamination (Doyle's method).

References

- Hantzsch Thiazole Synthesis (Classic Review)

-

Modern Application of Aminothiazole Deamination

- Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430.

- Context: Describes the non-aqueous deamination using alkyl nitrites, a viable alternative to the aqueous protocol described above.

-

Thiazole Scaffolds in Medicinal Chemistry

-

Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[3] Journal of Heterocyclic Chemistry.

- Context: Validates the biological relevance of 4-arylthiazoles in drug discovery (TRPV1, antimicrobial).

-

-

Protocol Validation (BenchChem)

- -Haloketones.

- Context: General protocol verific

Sources

Application Note: Microwave-Assisted Synthesis of 4-(3-Chlorophenyl)-1,3-thiazole Scaffolds

Executive Summary

This application note details the high-efficiency synthesis of 4-(3-chlorophenyl)-1,3-thiazole derivatives using microwave-assisted organic synthesis (MAOS). While the classical Hantzsch thiazole synthesis requires prolonged reflux (12–24 hours) and consumes large volumes of solvent, this microwave protocol achieves complete conversion in <10 minutes with superior atom economy.[1]

We focus on the synthesis of the 2-amino-4-(3-chlorophenyl)thiazole intermediate, a critical pharmacophore in drug discovery (e.g., kinase inhibitors, antivirals), while providing mechanistic insights for the 2-unsubstituted and 2-methyl variants.

Key Advantages[1][2][3][4]

-

Speed: Reaction times reduced from hours to minutes.

-

Purity: Kinetic control minimizes side-product formation (e.g., self-condensation).

-

Scalability: Protocol validated for 0.5 mmol to 50 mmol scales.

Scientific Background & Mechanism[5][6]

The synthesis relies on the Hantzsch Thiazole Condensation , a bimolecular reaction between an

Reaction Mechanism

The mechanism involves the nucleophilic attack of the sulfur atom (from thiourea/thioamide) on the

Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch condensation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2-Bromo-1-(3-chlorophenyl)ethan-1-one | 233.49 | 1.0 | Electrophile ( |

| Thiourea | 76.12 | 1.1 | Nucleophile (for 2-amino variant) |

| Thioacetamide | 75.13 | 1.1 | Nucleophile (for 2-methyl variant) |

| Ethanol (Absolute) | 46.07 | Solvent | High loss tangent ( |

Safety Note:

Methodology: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).

Step-by-Step Workflow

-

Preparation:

-

In a 10 mL microwave-compatible vial, dissolve 2-bromo-1-(3-chlorophenyl)ethan-1-one (1.0 mmol, 233 mg) in 3 mL of ethanol .

-

Add thiourea (1.1 mmol, 84 mg).

-

Add a magnetic stir bar and cap the vial.

-

-

Microwave Irradiation:

-

Program the reactor with the following parameters:

-

Note: The reaction is often exothermic. The "PowerMax" or simultaneous cooling feature (if available) can enhance conversion by maintaining power input while controlling temperature.

-

-

Workup & Isolation:

-

Allow the vial to cool to room temperature (approx. 40 °C).

-

Pour the reaction mixture into 20 mL of ice-cold water .

-

Basify the solution to pH 8–9 using ammonium hydroxide (25%) or saturated sodium bicarbonate . This liberates the free base from the hydrobromide salt.

-

A precipitate will form immediately.

-

-

Purification:

-

Filter the solid under vacuum.[2]

-

Wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).

-

Recrystallization: Dissolve the crude solid in hot ethanol, filter while hot (to remove elemental sulfur traces), and cool to crystallize.

-

Figure 2: Operational workflow for the synthesis and isolation.

Results & Analysis

Expected Data

-

Yield: 85–95% (isolated)

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 160–162 °C (Consistent with literature for 2-amino derivatives).

Analytical Validation

To validate the structure of 4-(3-chlorophenyl)-1,3-thiazol-2-amine :

-

1H NMR (DMSO-d6, 400 MHz):

- 7.8–7.9 (m, 1H, Ar-H2')

- 7.7 (d, 1H, Ar-H6')

- 7.4 (t, 1H, Ar-H5')

- 7.3 (d, 1H, Ar-H4')

- 7.1 (s, 1H, Thiazole-H5) — Diagnostic Singlet

- 7.0 (bs, 2H, -NH2) — Exchangeable with D2O

-

LC-MS:

-

Observe [M+H]+ peak at m/z ~211/213 (characteristic 3:1 Chlorine isotope pattern).

-

Variant: Synthesis of 2-Unsubstituted 4-(3-Chlorophenyl)thiazole

If the specific 2-H (unsubstituted) target is required, replace Thiourea with Thioformamide .

-

Note: Thioformamide is unstable. A practical alternative is the use of Formamide and Phosphorus Pentasulfide (

) generated in situ, or the Sandmeyer deamination of the 2-amino product synthesized above (diazotization with

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or degradation. | Check MW power profile.[1] Ensure temperature reached 80°C rapidly. Extend time to 8 mins. |

| Sticky Product | Trapped solvent or impurities. | Recrystallize from EtOH/Water (8:2) mixture. Dry under high vacuum. |

| Dark Color | Oxidation of thiourea/thioamide. | Degas ethanol before use. Ensure inert atmosphere if scaling up. |

| Violent Boiling | Superheating effect. | Use a "boiling chip" equivalent or ensure vigorous stirring. Use "PowerMax" cooling. |

References

-

Microwave-Assisted Synthesis of 2-Amino-4-Aryl-Thiazoles

-

General Hantzsch Thiazole Synthesis

-

Green Chemistry Approaches

- Title: Microwave Assisted Green Synthesis of Thiazolidin-4-one Deriv

- Source: N

-

URL:[Link]

-

Kinetics of Chlorophenacyl Bromide Reactions

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

Application Notes and Protocols: 4-(3-Chlorophenyl)-1,3-thiazole as a Versatile Ligand in Coordination Chemistry

Introduction: The Thiazole Scaffold in Modern Coordination Chemistry

The 1,3-thiazole ring system is a prominent heterocyclic motif in medicinal and materials chemistry.[1][2] Its prevalence in natural products, such as Vitamin B1, and synthetic pharmaceuticals underscores its biological significance.[3] In coordination chemistry, thiazole derivatives are valued for their versatile ligating properties, typically coordinating to metal ions through the endocyclic nitrogen atom and, in some cases, the sulfur atom, or through functional groups appended to the thiazole core.[4][5] The electronic properties of the thiazole ring can be readily tuned by substitution, allowing for the systematic modification of the resulting metal complexes' steric and electronic characteristics.

This guide focuses on 4-(3-chlorophenyl)-1,3-thiazole, a ligand that combines the coordination versatility of the thiazole moiety with the electronic influence of a chlorophenyl substituent. The presence of the chloro group at the meta-position of the phenyl ring is anticipated to modulate the ligand's electron-donating ability and introduce the potential for halogen bonding interactions in the solid state, thereby influencing the structural and functional properties of its metal complexes. These complexes are of significant interest for their potential applications in catalysis, materials science, and as therapeutic agents.[6][7]

Part 1: Synthesis of 4-(3-Chlorophenyl)-1,3-thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole derivatives.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(3-chlorophenyl)-1,3-thiazole, 2-bromo-1-(3-chlorophenyl)ethanone serves as the α-haloketone precursor, and thioformamide provides the requisite nitrogen and sulfur atoms for the thiazole ring.

Caption: Hantzsch synthesis workflow for 4-(3-chlorophenyl)-1,3-thiazole.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-1,3-thiazole

Materials:

-

2-bromo-1-(3-chlorophenyl)ethanone

-

Thioformamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-chlorophenyl)ethanone (10 mmol) in absolute ethanol (50 mL).

-

To this solution, add thioformamide (10 mmol) in one portion.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-(3-chlorophenyl)-1,3-thiazole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Characterization Data:

-

¹H NMR: Resonances corresponding to the thiazole ring protons and the aromatic protons of the 3-chlorophenyl group.

-

¹³C NMR: Signals for the carbon atoms of the thiazole ring and the 3-chlorophenyl substituent.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₉H₆ClNS.

-

FT-IR: Characteristic vibrational bands for C-H, C=C, and C=N stretching of the aromatic and thiazole rings.

Part 2: Synthesis of Metal Complexes with 4-(3-Chlorophenyl)-1,3-thiazole

The coordination of 4-(3-chlorophenyl)-1,3-thiazole to various metal centers can be achieved through a straightforward reaction with the corresponding metal salts. The thiazole nitrogen atom acts as the primary coordination site. The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting metal complexes.

Caption: General workflow for the synthesis of metal complexes.

General Protocol: Synthesis of Transition Metal Complexes

Materials:

-

4-(3-chlorophenyl)-1,3-thiazole (Ligand, L)

-

Metal(II) chloride or acetate salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

-

Ethanol or Methanol

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve the metal salt (1 mmol) in ethanol or methanol (20 mL) in a round-bottom flask.

-

In a separate flask, dissolve 4-(3-chlorophenyl)-1,3-thiazole (2 mmol, for a 1:2 metal-to-ligand ratio) in the same solvent (10 mL).

-

Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature under an inert atmosphere.

-

Continue stirring the reaction mixture for 12-24 hours. In some cases, gentle heating or reflux may be required to facilitate complex formation.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the solution to induce crystallization.

Part 3: Characterization of Metal Complexes

A comprehensive characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

| Technique | Purpose | Expected Observations |

| Elemental Analysis | Determines the elemental composition (C, H, N, S) and confirms the stoichiometry of the complex. | Experimental values should be in close agreement with the calculated values for the proposed formula. |

| Molar Conductivity | Ascertains the electrolytic nature of the complexes in solution.[10] | Low molar conductivity values in non-coordinating solvents suggest non-electrolytic complexes. |

| FT-IR Spectroscopy | Identifies the coordination of the ligand to the metal center. | A shift in the vibrational frequency of the C=N bond of the thiazole ring upon coordination. The appearance of new bands in the far-IR region corresponding to M-N bonds. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions and the geometry of the complex. | Ligand-centered π→π* and n→π* transitions. Metal-centered d-d transitions for transition metal complexes, which are indicative of the coordination geometry. |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. | Shifts in the chemical shifts of the thiazole and phenyl protons and carbons upon coordination to a diamagnetic metal ion (e.g., Zn(II)). |

| Magnetic Susceptibility | Determines the magnetic moment and provides insight into the geometry and spin state of paramagnetic complexes. | Values consistent with the number of unpaired electrons for a given metal ion in a specific coordination environment (e.g., octahedral or tetrahedral). |

| Mass Spectrometry | Confirms the molecular weight of the complex. | A molecular ion peak or fragment ions corresponding to the complex. |

| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.[11][12] | Elucidation of the precise coordination environment around the metal center and intermolecular interactions. |

Part 4: Potential Applications

Metal complexes of 4-(3-chlorophenyl)-1,3-thiazole are expected to exhibit a range of interesting properties and applications, drawing parallels from the broader class of thiazole-based coordination compounds.

Catalysis

Thiazole-containing ligands have been successfully employed in various catalytic transformations.[13] The electronic properties imparted by the 3-chlorophenyl substituent can influence the catalytic activity of the corresponding metal complexes in reactions such as:

-

Cross-coupling reactions: Palladium complexes, for instance, could be investigated as catalysts for Suzuki, Heck, or Sonogashira coupling reactions.

-

Oxidation reactions: Manganese, cobalt, or iron complexes may exhibit catalytic activity in the oxidation of alcohols or hydrocarbons.

-

Asymmetric catalysis: Chiral versions of the ligand could be synthesized for applications in enantioselective catalysis.

Medicinal Chemistry and Drug Development

The thiazole nucleus is a well-established pharmacophore, and its metal complexes often exhibit enhanced biological activity compared to the free ligands.[14][15] Potential therapeutic applications include:

-

Antimicrobial agents: The complexes can be screened for their activity against a panel of pathogenic bacteria and fungi.

-

Anticancer agents: Many metal complexes, particularly those of platinum, palladium, and ruthenium, are known to possess cytotoxic properties. The 4-(3-chlorophenyl)-1,3-thiazole complexes could be evaluated for their in vitro cytotoxicity against various cancer cell lines.

-

Enzyme inhibitors: The specific substitution pattern may lead to targeted inhibition of certain enzymes implicated in disease.

Materials Science

The structural and electronic properties of these metal complexes make them candidates for applications in materials science.[16]

-

Luminescent materials: The combination of an aromatic thiazole ligand with suitable metal ions (e.g., Zn(II), Cd(II), or lanthanides) can lead to the formation of luminescent coordination polymers or discrete complexes with potential applications in sensing or light-emitting devices.

-

Metal-Organic Frameworks (MOFs): Bifunctional derivatives of 4-(3-chlorophenyl)-1,3-thiazole could be designed as building blocks for the construction of MOFs with interesting porous structures and functional properties.

Conclusion

4-(3-Chlorophenyl)-1,3-thiazole represents a promising ligand for the development of novel coordination compounds with diverse applications. The synthetic protocols and characterization methodologies outlined in this guide provide a comprehensive framework for researchers to explore the rich coordination chemistry of this versatile building block. The tunable electronic properties and potential for varied coordination modes make its metal complexes attractive targets for further investigation in catalysis, medicinal chemistry, and materials science.

References

- Systematic Review On Thiazole And Its Applications. (n.d.).

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (2022).

- Karabasannavar, S., Allolli, P., Shaikh, I. N., & Kalshetty, B. M. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies.

- Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II)

- Metal-based compounds: Synthesis and characterization of new thiazole-based iridium and palladium complexes with potential anticancer and other biological activities. (2024). Tohoku University.

- Synthesis of Thiazole Ligand Complexes. (2015). Scribd.

- GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. (n.d.).

- Application Notes: Hantzsch Synthesis for Thiazole Deriv

- Nayak, S. K., Venugopala, K. N., & Guru Row, T. N. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2611.

- Chen, M., Chen, Z., & Liu, X. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9034-9043.

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P

- Bhattarai, A., Rijal, K., Shrestha, S., Bhattarai, J., & Bhattarai, N. (2021). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

- Biological activity studies on some transition metal complexes containing thiazole moiety.

- 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. (2022). PMC.

- Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Biological activity studies on some transition metal complexes containing thiazole moiety, Microwave synthesis, spectral, thermal characterization and computational modeling. (n.d.).

- Kelly, R. (2004). Synthesis, Characterisation and Biological Activity of Transition Metal Complexes of Thiabendazole. Arrow@TU Dublin.

- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Mruthyunjayaswamy, B. H. M., & Shanthakumar, S. M. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.

- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.

- Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. (2022).

- Jacob, J. T. S., et al. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Brazilian Journal of Pharmaceutical Sciences, 58.

- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (n.d.). Benchchem.

- First-transition thiazole metal complexes. (n.d.).

- Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Molecules, 27(22), 7984.

- Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.).

- Metal complexes possessing different substituted thiazole ligands. (n.d.).

- Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. (2020).

- Kariuki, B. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. ORCA - Cardiff University.

- Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. (2025).

-

Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[6][7]thiazolo[3,2-a]pyridine-4-carboxamide. (2025). IUCr Journals.

- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020).

- Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2025).

- Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. (n.d.).

- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (n.d.). PubMed.

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025).

- Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic

- Inorganica Chimica Acta. (2024). CNR-IRIS.

Sources

- 1. data.conferenceworld.in [data.conferenceworld.in]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel thiazole–phthalimide-based heterobimetallic Cu( ii )–M( ii ) complexes: synthesis, characterization, and therapeutic properties against arsenic- ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07055D [pubs.rsc.org]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. archives.ijper.org [archives.ijper.org]

- 11. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. ijper.org [ijper.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Solvent selection for recrystallizing 4-(3-Chlorophenyl)-1,3-thiazole

Technical Support Center: Recrystallization Protocols for 4-(3-Chlorophenyl)-1,3-thiazole

Introduction: Physicochemical Profile & Purification Strategy

The target molecule, 4-(3-Chlorophenyl)-1,3-thiazole , represents a specific class of 4-arylthiazoles often synthesized via the Hantzsch thiazole synthesis. Successful recrystallization requires balancing the polarity of the thiazole ring (moderately polar, basic nitrogen) against the lipophilicity of the 3-chlorophenyl substituent.[1]

Key Challenges:

-

Low Melting Point Risk: Simple 4-arylthiazoles often have melting points in the 50–90°C range. This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent boiling point is too close to the compound's melting point.

-

Impurities: Common contaminants include unreacted thioamides (polar),

-haloketones (lachrymators), and oxidative dimers (disulfides).[1]

Module 1: Solvent Selection Logic

Do not rely on a single solvent system. Use this logic flow to determine the optimal system based on your crude material's behavior.

Primary Recommendation: Ethanol (EtOH) / Water or Ethyl Acetate (EtOAc) / Heptane .

Solvent Decision Tree

Figure 1: Decision matrix for solvent selection based on initial solubility observations.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Ethanol/Water (The "Standard" Method)

Best for: Removing polar impurities (salts, thioamide residues) and obtaining high-purity crystals.[1]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.

-

Critical: If the solution is dark/black, add Activated Charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

-

-

Saturation: Remove from heat. If the solution is very dilute, boil off excess solvent until saturation is approached (slight turbidity).[1]

-

Antisolvent Addition: While still hot (but not boiling), add warm Water dropwise until a faint, persistent cloudiness appears.[1]

-

Clarification: Add 1-2 drops of Ethanol to clear the solution.

-

Crystallization: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

-

Why? Rapid cooling on a benchtop promotes "oiling out" for thiazoles.

-

-

Collection: Cool in an ice bath (0-4°C) for 30 mins. Filter via Büchner funnel.[2][3][4] Wash with cold 50% EtOH/Water.

Protocol B: Ethyl Acetate/Heptane (The "Lipophilic" Method)

Best for: Oily crude material or if the compound is too soluble in alcohols.

-

Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 50-60°C.

-

Precipitation: Slowly add Heptane (or Hexane) to the warm solution until turbidity is observed.

-

Reflux: Briefly reheat to redissolve any precipitate.

-

Cooling: Remove from heat. Cover the flask with foil (to slow cooling).

-

Seeding: If available, add a seed crystal at ~40°C.

-

Harvest: Filter the resulting white/off-white needles. Wash with pure Heptane.

Module 3: Troubleshooting & FAQs

Common Issue: "Oiling Out"

Symptom: As the solution cools, droplets of liquid appear at the bottom instead of crystals.[1] Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated). Fix:

-

Reheat to redissolve the oil.

-

Add more solvent (dilute the solution slightly).

-

Seed the solution at a temperature below the melting point but above the oiling point.

-

Vigorous Stirring: Sometimes, rapid stirring during cooling can force the oil to solidify (though this yields a powder, not needles).[1]

Common Issue: Colored Impurities

Symptom: Product is yellow/orange/brown (pure thiazoles are often white or pale yellow). Cause: Oxidation products of sulfur or polymerized thioamide. Fix:

-

Charcoal Treatment: As described in Protocol A.

-

Acid Wash: Dissolve crude in dilute HCl (thiazole is basic), wash with Ether (removes neutral tars), then basify aqueous layer with NaHCO3 to precipitate the thiazole.[1] Recrystallize the precipitate.

Data Table: Solvent Properties & Suitability

| Solvent System | Polarity | Solubility of Thiazole | Ability to Remove Impurities | Risk of Oiling Out |

| Ethanol/Water | High | Moderate (Hot) / Low (Cold) | Excellent (Salts/Thioamides) | Moderate |

| Methanol | High | High | Good | High (Low BP) |

| EtOAc/Heptane | Low-Med | High (EtOAc) / Low (Heptane) | Good (Non-polar tars) | Low |

| Toluene | Low | Moderate | Poor (Traps solvent) | Low |

References

-

Hantzsch Thiazole Synthesis & Purification: BenchChem Technical Support. "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl) Derivatives." Link

-

General Recrystallization of Aryl Thiazoles: Sigma-Aldrich. "4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Certificate of Analysis & Properties." Link

-

Solubility & Solvent Selection: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization: General Estimation of Influence of Moieties." Link

-

Thiazole Physicochemical Properties: National Institutes of Health (NIH) / PubChem. "Thiazole Compound Summary." Link

-

Two-Solvent Recrystallization Guide: MIT OpenCourseWare. "5.301 Chemistry Laboratory Techniques: Recrystallization Guide." Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Chlorophenyl Thiazole Derivatives

Welcome to the technical support center dedicated to addressing the synthetic challenges associated with 3-chlorophenyl thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing sterically demanding substituents onto the thiazole scaffold. The presence of a chlorine atom at the 3-position of the phenyl ring introduces significant steric and electronic challenges that can impede classical synthetic routes, leading to low yields, side reactions, or complete reaction failure.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles. We will delve into the mechanistic reasons behind these challenges and offer field-proven solutions to ensure the successful synthesis of your target molecules.

The Challenge: Steric Hindrance from the 3-Chlorophenyl Group

The 3-chlorophenyl group, while a common motif in medicinal chemistry, presents a significant steric barrier. When attached to a thiazole ring, this bulky substituent can hinder the approach of reagents to adjacent reaction sites. This is particularly problematic in reactions that involve the formation of new bonds at the C2 or C4 positions of the thiazole ring, or in cross-coupling reactions where the catalyst's coordination to the reaction center is crucial.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 3-chlorophenyl thiazole derivatives.

FAQ 1: Why is my Hantzsch thiazole synthesis with a 3-chlorophenyl-substituted α-haloketone resulting in low yields?

Answer: The Hantzsch thiazole synthesis is a cornerstone for thiazole formation, typically involving the condensation of an α-haloketone with a thioamide.[1][2][3] However, when the α-haloketone bears a bulky 3-chlorophenyl group, the reaction can be sluggish for several reasons:

-

Steric hindrance at the carbonyl carbon: The 3-chlorophenyl group can shield the carbonyl carbon, making the initial nucleophilic attack by the thioamide's sulfur atom more difficult.

-

Slower cyclization: The subsequent intramolecular cyclization, involving the attack of the nitrogen atom onto the carbonyl carbon, can also be sterically hindered.

-

Electronic effects: The electron-withdrawing nature of the chlorine atom can slightly deactivate the phenyl ring, although this is generally less of a factor than the steric bulk in this context.

Troubleshooting Workflow for Low-Yielding Hantzsch Synthesis

Caption: Troubleshooting workflow for low-yielding Hantzsch synthesis.

Protocol 1: Microwave-Assisted Hantzsch Synthesis for Sterically Hindered Substrates

This protocol utilizes microwave irradiation to overcome the activation energy barrier imposed by steric hindrance.

Materials:

-

3-Chloro-α-bromoacetophenone (1.0 eq)

-

Thioamide (1.2 eq)

-

Ethanol (or DMF for higher boiling point)

-

Microwave synthesis vial

-

Stir bar

Procedure:

-

To a microwave synthesis vial, add the 3-chloro-α-bromoacetophenone, thioamide, and ethanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120-150 °C for 15-30 minutes. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

FAQ 2: My Suzuki-Miyaura cross-coupling reaction to introduce the 3-chlorophenyl group onto a thiazole is failing. What are the likely causes and solutions?

Answer: The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, coupling a 3-chlorophenylboronic acid with a halogenated thiazole (or vice-versa) can be challenging due to:

-

Steric hindrance around the palladium center: The bulky 3-chlorophenyl group and the thiazole ring can prevent the efficient formation of the active catalytic species and hinder the transmetalation and reductive elimination steps of the catalytic cycle.[4][5][6]

-

Catalyst deactivation: Sterically demanding substrates can sometimes lead to catalyst decomposition or the formation of inactive palladium species.

-

Competitive deboronation: Hydrolysis of the boronic acid can be a significant side reaction, reducing the amount of coupling partner available.[7]

Key Considerations for Successful Suzuki-Miyaura Coupling

| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |

| Palladium Catalyst | Use catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) or specialized catalysts for hindered couplings.[8][9] | Bulky ligands promote oxidative addition and stabilize the palladium(0) species. |

| Ligand | Buchwald or Fuphos-type ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[8] | These ligands are designed to facilitate coupling with sterically demanding and electron-rich or -poor substrates. |

| Base | Use a milder base like K₂CO₃ or Cs₂CO₃. | Stronger bases can promote side reactions, including deboronation. |

| Solvent | Aprotic polar solvents like Dioxane/H₂O, Toluene, or DMF. | The choice of solvent can influence catalyst solubility and reactivity. |

| Temperature | Higher temperatures may be required, but monitor for decomposition. | Provides the necessary energy to overcome the activation barrier. |

Protocol 2: Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand

This protocol is optimized for the coupling of a sterically hindered aryl halide with a thiazoleboronic ester.

Materials:

-

Halogenated thiazole (1.0 eq)

-

3-Chlorophenylboronic acid (1.5 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

SPhos (0.05 eq)

-

K₃PO₄ (2.0 eq)

-

Dioxane/H₂O (4:1 mixture)

-

Schlenk flask and nitrogen line

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add the halogenated thiazole, 3-chlorophenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add the degassed dioxane/H₂O solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle with Steric Hindrance

Caption: Suzuki-Miyaura catalytic cycle highlighting the impact of steric hindrance.

FAQ 3: Are there alternative cross-coupling reactions to Suzuki-Miyaura for synthesizing 3-chlorophenyl thiazole derivatives?

Answer: Yes, several other cross-coupling reactions can be employed, each with its own advantages and disadvantages.

-

Stille Coupling: This reaction uses organostannane reagents and is often tolerant of a wide range of functional groups.[10] However, the toxicity of tin compounds is a significant drawback.

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.[11][12][13] It can be a powerful method if an alkyne-containing intermediate is accessible. Challenges can arise with aryl chlorides, often requiring higher temperatures and specific catalyst systems.

-

Organocopper Coupling: Recent advancements have shown that organocopper reagents under palladium catalysis can be effective for C-C bond formation at highly sterically hindered centers.[14]

Comparison of Cross-Coupling Reactions for Sterically Hindered Substrates

| Reaction | Advantages | Disadvantages |

| Suzuki-Miyaura | Commercially available reagents, relatively low toxicity. | Can be sensitive to steric hindrance; deboronation side reaction. |

| Stille | High functional group tolerance.[10] | Toxicity of tin reagents and byproducts. |

| Sonogashira | Direct introduction of an alkyne functionality. | Can be challenging with unreactive aryl chlorides; requires a copper co-catalyst which can lead to side reactions.[12][13] |

| Organocopper | Effective for highly hindered substrates.[14] | Organocopper reagents can be sensitive to air and moisture. |

FAQ 4: Can I avoid cross-coupling reactions altogether if the Hantzsch synthesis is not working?

Answer: Yes, there are alternative strategies for constructing the 2,4-disubstituted thiazole core that may be more amenable to sterically hindered substrates.

-

From Thiazolines: Synthesizing a thiazoline precursor, which may be more readily formed, followed by oxidation to the thiazole can be an effective strategy.[15] Reagents like manganese dioxide (MnO₂) are commonly used for this oxidation.

-

Using Diazoketone Chemistry: A modified Hantzsch-type synthesis using diazoketones as stable and convenient alternatives to α-haloketones can be a versatile and scalable approach.[16]

Protocol 3: Oxidation of a Thiazoline to a Thiazole using MnO₂

This protocol is useful when the thiazoline precursor is more accessible than the thiazole itself.

Materials:

-

2,4-Disubstituted thiazoline (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5-10 eq)

-

Dichloromethane (DCM) or Chloroform

-

Celite®

Procedure:

-

Dissolve the thiazoline in DCM in a round-bottom flask.

-

Add activated MnO₂ to the solution.

-

Stir the mixture vigorously at room temperature or under reflux. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting thiazole by column chromatography if necessary.

References

- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.

- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.

- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.

- A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. PMC - NIH.

- Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Vers

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect.

- Hantzsch Thiazole Synthesis. SynArchive.

- Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science (RSC Publishing).

- Hantzsch thiazole synthesis - labor

- Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modul

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.

- Synthesis of 2,4-disubstituted thiazoles.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Palladium-Catalyzed Alkynylation of Aryl Halides (Sonogashira Reaction) in Water.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Sonogashira Coupling. Organic Chemistry Portal.

- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.

- Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher.

- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.

- Sonogashira Coupling. Chemistry LibreTexts.

- A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Sci-Hub.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.

- Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. PMC.

- Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.

- Advancing total synthesis through the Stille cross-coupling: recent innov

- Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.

- Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. PMC.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC.

- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu

- Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.

- Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans. Benchchem.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sci-Hub. A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position / Synthesis, 2009 [sci-hub.box]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]